Taxapu

Descripción general

Descripción

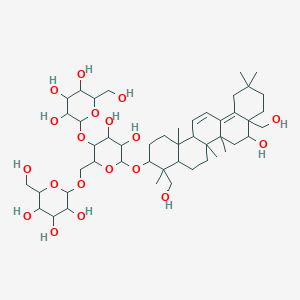

Taxapu is a chemical compound with the formula C48H53N5O14 . It is a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain .

Molecular Structure Analysis

Taxapu contains a total of 120 atoms; 53 Hydrogen atoms, 48 Carbon atoms, 5 Nitrogen atoms, and 14 Oxygen atoms . For a detailed molecular structure, specialized tools like MolView can be used to visualize the 3D structure of the molecule.Aplicaciones Científicas De Investigación

Taxapu in Tubulin Labeling and Microtubule Research

A study by Combeau et al. (1994) synthesized [(azidophenyl)ureido]taxoid (TaxAPU) and used it to photolabel polymerized porcine brain tubulin. This research demonstrated that TaxAPU acts as a photoaffinity probe for the taxoid binding site on microtubules, which is significant for understanding microtubule dynamics in cells (Combeau et al., 1994).

Taxapu in Taxonomic Database and Species Identification

Rees (2014) developed Taxamatch, an algorithm using a Modified Damerau-Levenshtein Distance and a phonetic algorithm, to address the issue of misspellings in scientific names. This study is relevant for the organization and retrieval of biological data, where Taxapu may play a role (Rees, 2014).

Taxapu in Transcriptome Research

Hao et al. (2011) conducted a transcriptome analysis of Taxus tissues using Illumina second-generation sequencing. This research provided insight into the tissue-specific functions and taxane biosynthetic pathway in Taxus, which could have implications for Taxapu research (Hao et al., 2011).

Taxapu in Genomic and Proteomic Studies of Taxus

Hao et al. (2015) reviewed the application of omics technologies in studying Taxus, a source of Taxapu. This comprehensive study explored the genomics, transcriptomics, proteomics, metabolomics, and bioinformatics of Taxus and its endophytic fungi, which is crucial for understanding the biosynthetic pathways of compounds like Taxapu (Hao et al., 2015).

Taxapu in Cell Culture and Biotechnological Production

Cusido et al. (2014) discussed the biotechnological production of taxanes (like Taxapu) in Taxus spp. cell cultures. They emphasized the importance of molecular biological studies to enhance taxane biosynthesis and accumulation, which is fundamental for optimizing the production of compounds like Taxapu (Cusido et al., 2014).

Taxapu in Taxadiene Synthase Activity Studies

Hezari et al. (1997) studied the taxadiene synthase activity in Taxus canadensis cell suspension cultures, which is related to the biosynthetic pathway of Taxol and potentially Taxapu. Understanding this enzyme's role is critical for enhancing the production of taxanes (Hezari et al., 1997).

Mecanismo De Acción

Taxapu acts as a photoaffinity probe for the taxoid binding site on microtubules, predominantly labeling beta-tubulin over alpha-tubulin in porcine brain . This suggests that Taxapu may have a role in modulating microtubule dynamics, although the exact mechanism is not clearly defined in the available resources.

Safety and Hazards

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBRVZBEEARCNW-JBTWBBNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxapu | |

CAS RN |

155144-12-0 | |

| Record name | ((Azidophenyl)ureido)taxoid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)

![[2-(3-Acetyloxy-4-methoxyphenyl)-7-hydroxy-4-oxo-2,3-dihydrochromen-5-yl] acetate](/img/structure/B124058.png)

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)

![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)